molecular formula C23H25N3O4S2 B2941900 N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866810-62-0

N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2941900
CAS RN: 866810-62-0
M. Wt: 471.59
InChI Key: GFTFVOYGLPCQFF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

Research into heterocyclic derivatives, such as guanidine and its compounds, shows significant interest in the synthesis and structural elucidation of complex organic molecules. For instance, the study of 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione and its derivatives highlights the importance of X-ray crystallography in understanding molecular structures, which is crucial for the development of new materials and drugs (Banfield, Fallon, & Gatehouse, 1987).

Biological Screening and Applications

The creation and biological screening of benzyl and sulfonyl derivatives of certain acetamides reveal their potential as antibacterial, antifungal, and anthelmintic agents. Such studies suggest that structural modifications can impart significant biological activities, which can be pivotal in drug discovery processes (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Crystal Structures and Conformational Analysis

Investigations into the crystal structures of various substituted acetamides provide insights into their conformational behaviors. This knowledge is essential for understanding the physicochemical properties of these compounds, which can inform their applications in materials science and pharmacology (Subasri et al., 2016).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents illustrate the therapeutic potential of these compounds. Such research underscores the importance of structural analysis and biological testing in the development of new medications for treating neurological disorders (Severina et al., 2020).

Material Science and Coatings

Research on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks demonstrates the intersection of organic chemistry and material science. Such studies reveal how organic compounds can enhance the properties of materials, leading to innovations in coatings and other applications (Batibay, Gunkara, Ocal, & Arsu, 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-14(2)17-8-10-18(11-9-17)32(29,30)20-12-24-23(26-22(20)28)31-13-21(27)25-19-7-5-6-15(3)16(19)4/h5-12,14H,13H2,1-4H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTFVOYGLPCQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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